![molecular formula C24H25FN6O5 B2502390 5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251584-45-8](/img/structure/B2502390.png)
5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives is a multi-step process that often begins with simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine. The key reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is versatile and can be functionalized with various substituents, leading to a wide range of biological activities. The triazole ring can be synthesized with high regiocontrol using ruthenium-catalyzed cycloaddition, as demonstrated in the preparation of 5-amino-1,2,3-triazole-4-carboxylates. This method ensures the correct placement of substituents, which is crucial for the desired biological activity .
Chemical Reactions Analysis
The chemistry of triazole compounds can be complex due to the potential for reactions like the Dimroth rearrangement. However, the use of ruthenium catalysis has been shown to overcome this issue, allowing for the synthesis of protected versions of triazole amino acids. These compounds can then be used to create peptidomimetics or biologically active compounds. The regioselectivity of the cycloaddition reaction is influenced by the nature of the ynamides used, with aryl or alkyl azides reacting with N-Boc-aminopropiolates or arylynamides to achieve complete regiocontrol .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of various functional groups, such as amino groups and carboxamide groups, can affect the solubility, stability, and reactivity of these compounds. The triazole ring itself is known for its robustness and ability to engage in hydrogen bonding, which can be advantageous in drug design. The specific properties of the compound "5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, as they would depend on the precise nature and position of the substituents on the triazole ring.
Aplicaciones Científicas De Investigación
Reactivity and Pharmacological Activities
1,2,4-Triazole derivatives are known for their reactivity and diverse pharmacological activities. The chemical transformations and pharmacological activities of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles have been explored, revealing their antioxidant and antiradical activities, which are beneficial in medical scenarios, especially for patients exposed to high doses of radiation (Kaplaushenko, 2019).
Synthetic Routes and Biological Significance
The importance of 1,2,4-triazole derivatives in fine organic synthesis is notable, especially in the production of agricultural products, pharmaceuticals, and dyes. These derivatives are also utilized in making heat-resistant polymers and products with fluorescent properties, highlighting their versatility and significance in various industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Scintillation Properties
The scintillation properties of 1,2,4-triazole derivatives, particularly in plastic scintillators with various luminescent dyes, have been studied. Replacing conventional secondary solvents with specific alternatives does not alter the scintillation efficiency, optical transparency, or stability, indicating the potential for use in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Amyloid Imaging in Alzheimer's Disease
1,2,4-Triazole derivatives have been studied as potential ligands for amyloid imaging in Alzheimer's disease, aiming to measure amyloid in vivo in the brain. These derivatives show promise in differentiating between Alzheimer's patients and healthy controls, potentially enabling early detection and evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).
Propiedades
IUPAC Name |
5-amino-N-(5-fluoro-2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O5/c1-12-6-7-15(25)10-16(12)27-23(32)20-22(26)31(30-29-20)11-17-13(2)36-24(28-17)14-8-18(33-3)21(35-5)19(9-14)34-4/h6-10H,11,26H2,1-5H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSWQMHDXGBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)
![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)
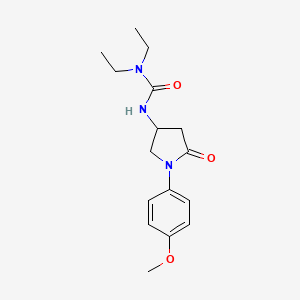
![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)
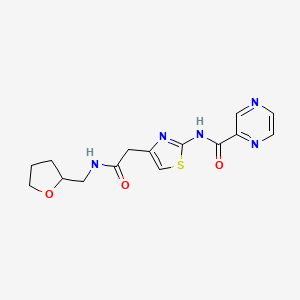
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
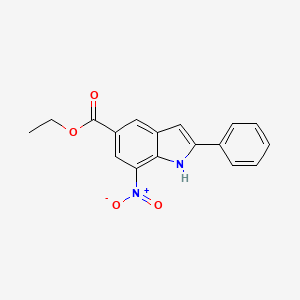
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)
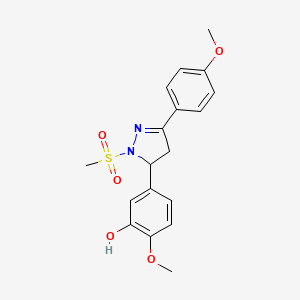
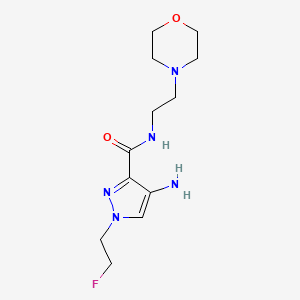
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)